

In Vitro Antiviral Profile of Manicol: A Technical Overview

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Compound of Interest		
Compound Name:	Manicol	
Cat. No.:	B1236642	Get Quote

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Introduction

Manicol (NSC 310618) is a naturally occurring hydroxylated tropolone derivative that has been identified as a potent inhibitor of the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT enzyme possesses two distinct catalytic activities: a DNA polymerase function and an RNase H function. While numerous approved antiretroviral drugs target the DNA polymerase activity, the RNase H activity remains a largely unexploited therapeutic target. Manicol represents a class of compounds that selectively inhibits this latter function, offering a novel mechanism for antiviral intervention. This technical guide provides a comprehensive summary of the available in vitro data on Manicol's antiviral effects, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Antiviral Activity

The in vitro inhibitory activity of **Manicol** has been quantified against the RNase H function of HIV-1 reverse transcriptase. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that while **Manicol** is a potent enzymatic inhibitor, it has demonstrated cytotoxicity and a lack of efficacy in cell-based viral replication assays.[1][2]



Target Enzyme/Virus	Reported IC50 (μM)	Reference
HIV-1 RT RNase H	0.2	[3]
HIV-1 RT RNase H	0.6	[1][2]
HIV-1 RT RNase H	1.5	[3]
HIV-2 RT RNase H	1.7	[4]
Human RNase H	3.5	[4]
Escherichia coli RNase H	40	[3][4]
HIV-1 RT DNA Polymerase	> 50	[3]

Note: Variations in IC50 values across studies can be attributed to differences in assay conditions and reagents.

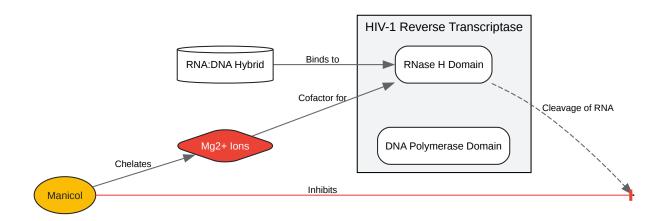
A study on **Manicol** derivatives indicated that some modifications could enhance potency. For instance, a derivative designated as compound 9 showed a slightly lower IC50 of 0.24 μ M against HIV-1 RNase H compared to **Manicol**'s 0.6 μ M in the same study.[1]

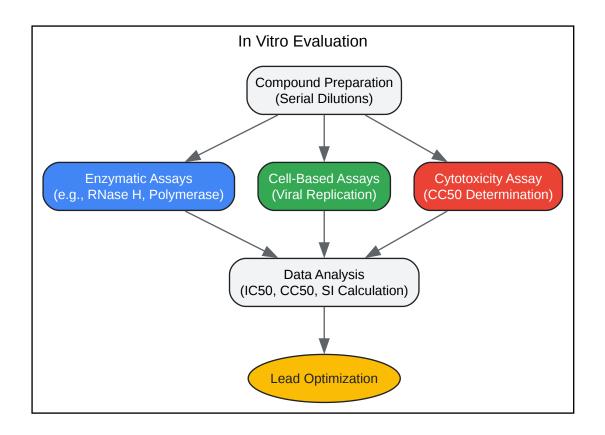
Mechanism of Action

Manicol's primary mechanism of action is the selective inhibition of the RNase H activity of HIV-1 RT. Structural and biochemical studies suggest that **Manicol** functions by chelating the divalent metal ions (typically Mg2+) present in the RNase H active site.[3] These metal ions are essential for the catalytic activity of the enzyme. By binding to these ions, **Manicol** effectively blocks the enzyme's ability to cleave the RNA strand of the RNA:DNA hybrid intermediate formed during reverse transcription.

Crucially, **Manicol** does not significantly inhibit the DNA polymerase activity of HIV-1 RT at concentrations where it potently inhibits RNase H, demonstrating its specificity for the C-terminal RNase H domain.[3] Surface plasmon resonance studies have also indicated that the inhibitory action is not due to the intercalation of **Manicol** into the nucleic acid substrate.[3]







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